molecular formula C9H7ClN2 B1423788 6-Chloroisoquinolin-3-amine CAS No. 1204701-64-3

6-Chloroisoquinolin-3-amine

Cat. No.: B1423788
CAS No.: 1204701-64-3
M. Wt: 178.62 g/mol
InChI Key: DNUVOMZZYSNDSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as quinolin-6-amines, has been reported in the literature. For instance, some novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1,2,4]triazolo[1,5-a]quinolin-6-amines have been derived from 5-bromocoumarin .


Molecular Structure Analysis

The molecular formula of 6-Chloroisoquinolin-3-amine is C9H7ClN2 . It has a benzene ring fused with a pyridine moiety, which is a characteristic of isoquinoline compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.62 g/mol . It is advised to store this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antitumor Activity

6-Chloroisoquinolin-3-amine has been explored in the context of antitumor activities. A study by Gao et al. (2015) synthesized a compound comprising two isoquinoline-3-carboxylic acids, which showed significant anti-tumor activity, suggesting the potential of isoquinolines in cancer treatment (Gao et al., 2015).

Cytotoxic Evaluation in Cancer Research

Kapadiya and Khunt (2018) explored the synthesis of novel purine-based compounds, including aryl amino-quinoline-purine, and evaluated their cytotoxicity against cancer cell lines. This indicates the relevance of quinoline derivatives in developing potential cancer therapies (Kapadiya & Khunt, 2018).

Antiviral Research

Savarino et al. (2003) reviewed the effects of chloroquine, a compound related to this compound, on viral infections. The study highlights the biochemical properties of chloroquine that might be applicable against several viral infections, suggesting the potential antiviral applications of similar compounds (Savarino et al., 2003).

Synthesis and Stereochemical Analysis

Research by Kharlamova et al. (2021) on the amination of dichloropyrimidine, dichloropyrazine, and dichloroisoquinoline with adamantane-containing amines provides insight into the synthesis and stereochemical aspects of compounds similar to this compound, which is relevant for developing new pharmaceuticals (Kharlamova et al., 2021).

Detection of Nerve Agents

Research by Cai, Li, and Song (2017) explored the development of chemosensors for detecting nerve agents using 6-aminoquinolines. This research indicates the potential of quinoline derivatives in the development of sensitive detection methods for hazardous substances (Cai, Li, & Song, 2017).

Analytical Applications in Metabolite Profiling

Boughton et al. (2011) discussed the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for the derivatization of primary and secondary amines, including amino acids and neurotransmitters, for liquid chromatography-mass spectrometry analysis. This highlights the utility of quinoline derivatives in analytical chemistry for profiling and quantifying a wide range of biological compounds (Boughton et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for 6-Chloroisoquinolin-3-amine includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

6-Chloroisoquinolin-3-amine is a versatile material used in scientific research, and its applications span across various fields like pharmaceuticals, organic synthesis, and materials science . As research progresses, we can expect to see more applications and studies involving this compound.

Mechanism of Action

Target of Action

The primary targets of 6-Chloroisoquinolin-3-amine are currently unknown. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of isoquinoline, it may share some of the chemical properties and biological activities of its parent compound. Isoquinolines are known to interact with various enzymes and receptors in the body . .

Biochemical Pathways

Isoquinolines and their derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission and inflammation . .

Properties

IUPAC Name

6-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVOMZZYSNDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695398
Record name 6-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204701-64-3
Record name 6-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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